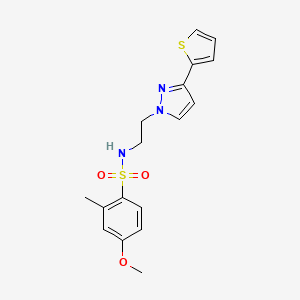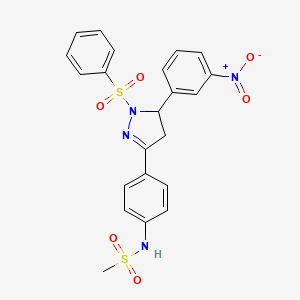
5-Bromo-N-methoxy-N-methyl-2-furamide
Übersicht
Beschreibung
5-Bromo-N-methoxy-N-methyl-2-furamide, also known as BMF, is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. BMF is a versatile and powerful compound that has a wide range of applications in organic synthesis and biochemistry. BMF is a halogenated derivative of the naturally occurring furanoid compound 2-furamide, which is found in many organisms. It has a wide range of biochemical and physiological effects, and its properties make it useful for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Interaction
5-Bromo-N-methoxy-N-methyl-2-furamide and its related compounds are synthesized and studied for their interaction with dopamine receptors. These compounds, especially the benzamide class, show selective inhibition of hyperactivity in behavioral syndromes, indicating potential as antipsychotic agents with a lower tendency to induce extrapyramidal side effects. The structure-activity relationship of these compounds plays a critical role in their receptor interaction, with the o-methoxy group's orientation significantly influencing the bioactive conformation (Högberg et al., 1990).
Antimicrobial Activity
Compounds structurally related to this compound, such as N-heterocyclyl-5-nitro-2-furamide derivatives, are synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, providing potential applications in combating various microbial infections (Makino, 1962).
Antitumor and Antioxidant Properties
Derivatives of this compound are explored for their potential in inducing apoptosis in human neuroblastoma cells. These compounds, particularly 5'-methoxyindirubin, show promising antiproliferative activities without affecting normal cells, suggesting their potential as effective drugs in treating neuroblastoma (Saito et al., 2011). Additionally, bromophenols isolated from marine red algae, similar in structure to this compound, exhibit strong antioxidant activities, indicating their potential in preventing oxidative deterioration of food (Li et al., 2011).
Sigma Receptor Binding
Further structural exploration reveals that tetrahydroisoquinolinyl benzamides, such as 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, are potent and selective sigma(2) receptor ligands. Modifications of these structures influence their sigma receptor binding affinity, highlighting the importance of a constrained tetrahydroisoquinoline ring system in maintaining high sigma(2) receptor binding affinity and selectivity (Xu et al., 2007).
Eigenschaften
IUPAC Name |
5-bromo-N-methoxy-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-9(11-2)7(10)5-3-4-6(8)12-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKPOSQRUUNONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(O1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2462601.png)

![7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2462606.png)

![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2462616.png)


![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)